An In-depth Technical Guide to N-Isobutylbenzamide: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to N-Isobutylbenzamide: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for N-Isobutylbenzamide. The information is intended to support research and development activities by offering detailed experimental protocols and a summary of key physicochemical data.
Chemical Properties and Structure
N-Isobutylbenzamide is a secondary amide consisting of a benzoyl group attached to the nitrogen of an isobutylamine (B53898). Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of N-Isobutylbenzamide
| Property | Value | Source |
| IUPAC Name | N-(2-methylpropyl)benzamide | [1] |
| Synonyms | N-Isobutylbenzamide, Benzamide (B126), N-isobutyl- | [1] |
| CAS Number | 5705-57-7 | [2] |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| Molecular Weight | 177.24 g/mol | [1][2] |
| SMILES | CC(C)CNC(=O)c1ccccc1 | [3] |
| Melting Point (Tfus) | 327.74 K (54.59 °C) (Calculated) | [3] |
| Boiling Point (Tboil) | 581.36 K (308.21 °C) (Calculated) | [3] |
| Water Solubility (log10WS) | -2.83 (Calculated) | [3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.072 (Calculated) | [3] |
Synthesis of N-Isobutylbenzamide
A common and effective method for the synthesis of N-Isobutylbenzamide is the Schotten-Baumann reaction, which involves the acylation of isobutylamine with benzoyl chloride in the presence of a base.[4]
Experimental Protocol: Schotten-Baumann Reaction
Materials:
-
Isobutylamine
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethanol (B145695) (for recrystallization)
-
Distilled water
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve isobutylamine (1.0 equivalent) in dichloromethane.
-
Cool the flask in an ice bath and add 10% aqueous sodium hydroxide solution (2.0 equivalents).
-
While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) dropwise to the mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-Isobutylbenzamide.
Purification Protocol: Recrystallization from Ethanol
Materials:
-
Crude N-Isobutylbenzamide
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Transfer the crude N-Isobutylbenzamide to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 45 °C) for several hours.[5]
Caption: Workflow for the synthesis and purification of N-Isobutylbenzamide.
Analytical Characterization
The structure and purity of the synthesized N-Isobutylbenzamide can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified N-Isobutylbenzamide in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: A 400 MHz or 600 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrument: A standard FT-IR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Expected Peaks:
-
~3300 cm⁻¹ (N-H stretch, secondary amide)
-
~3060 cm⁻¹ (C-H stretch, aromatic)
-
~2960 cm⁻¹ (C-H stretch, alkyl)
-
~1630 cm⁻¹ (C=O stretch, Amide I)
-
~1540 cm⁻¹ (N-H bend and C-N stretch, Amide II)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to determine the molecular weight and assess the purity of the compound.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of N-Isobutylbenzamide in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrument: A standard GC-MS system.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Caption: General workflow for the analytical characterization of N-Isobutylbenzamide.
Potential Biological Relevance of Benzamide Derivatives
While there is no specific biological activity reported for N-Isobutylbenzamide in the scientific literature, the benzamide scaffold is a well-known pharmacophore present in a wide range of biologically active molecules. For instance, various N-substituted benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[2][3][5][6][7] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several types of cancer.
A key target in the Hh pathway is the transmembrane protein Smoothened (Smo).[2][5] Many benzamide-containing inhibitors act by binding to and antagonizing the Smo receptor, thereby preventing downstream signal transduction and the activation of Gli transcription factors, which are responsible for the expression of genes involved in cell proliferation and survival.
Below is a diagram illustrating a hypothetical mechanism of action for a benzamide derivative as a Hedgehog pathway inhibitor, based on the known activity of related compounds. It is important to note that this is a representative pathway and has not been experimentally confirmed for N-Isobutylbenzamide.
Caption: Hypothetical inhibition of the Hedgehog signaling pathway by a benzamide derivative.
References
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
